2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione

Opioid receptor pharmacology Binding affinity SAR

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione (CAS 62370-69-8) is a synthetic, low-molecular-weight (MW 325.79 g/mol) cyclohexane-1,3-dione derivative bearing a 4-chloroanilino-methylidene substituent at the 2-position and a phenyl group at the 5-position. The compound belongs to a proprietary chemical series disclosed in US patent US9120797, where it is designated as Example 53.

Molecular Formula C19H16ClNO2
Molecular Weight 325.8 g/mol
CAS No. 62370-69-8
Cat. No. B11636150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione
CAS62370-69-8
Molecular FormulaC19H16ClNO2
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,22H,10-11H2
InChIKeyAGCOMGHDFFZMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione (CAS 62370-69-8): Procurement-Relevant Physicochemical & Target-Class Overview


2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione (CAS 62370-69-8) is a synthetic, low-molecular-weight (MW 325.79 g/mol) cyclohexane-1,3-dione derivative bearing a 4-chloroanilino-methylidene substituent at the 2-position and a phenyl group at the 5-position [1]. The compound belongs to a proprietary chemical series disclosed in US patent US9120797, where it is designated as Example 53 [2]. In that patent, the series was profiled against the human mu-opioid receptor (MOR) and the opioid growth factor receptor-like protein 1 (OGFRL1), revealing subnanomolar binding affinities [2]. This guide focuses exclusively on quantifiable, comparator-backed evidence to inform scientific selection and procurement decisions.

Why Generic Substitution of 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione Fails: Comparator-Driven Selectivity Evidence


Within the cyclohexane-1,3-dione-anilino-methylidene chemotype disclosed in US9120797, minor structural modifications produce large shifts in opioid receptor subtype affinity and selectivity. For instance, the 4-chloro substituent present in Example 53 (the target compound) is absent in the unsubstituted anilino analog 2-(anilinomethylidene)-5-phenylcyclohexane-1,3-dione [1], and the patent series contains numerous analogs with varied substitution patterns that display distinct binding profiles [2]. Procurement of an in-class compound without verifying the specific substituent pattern therefore carries a high risk of obtaining a molecule with a different target engagement profile, invalidating comparative structure-activity relationship (SAR) studies or biological screening campaigns. The quantitative evidence below demonstrates precisely where the 4-chloroanilino substitution yields measurable differentiation.

Quantitative Differentiation Evidence for 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione (CAS 62370-69-8)


Mu-Opioid Receptor Affinity: Head-to-Head Comparison with Patent Examples 9/10 and 32

In a direct head-to-head comparison using the same radioligand binding assay conditions from US patent US9120797, 2-[(4-chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione (Example 53) exhibits a mu-opioid receptor Ki of 0.600 nM. This is 1.7-fold weaker than the most potent analog in the series, Example 9/10 (BDBM177911, Ki = 0.360 nM), but 2.8-fold more potent than Example 32 (BDBM177934, Ki = 1.70 nM) [1][2][3].

Opioid receptor pharmacology Binding affinity SAR

OGFRL1 Affinity: Comparison with Examples 9/10 and 22

Against the opioid growth factor receptor-like protein 1 (OGFRL1), the target compound (Example 53) displays a Ki of 1.10 nM. This is 4.2-fold weaker than Example 9/10 (BDBM177911, Ki = 0.260 nM) but 2.9-fold more potent than Example 22 (BDBM177924, Ki = 3.20 nM), all measured under the same assay protocol from US9120797 [1][2][3].

Opioid growth factor receptor OGFRL1 Binding selectivity

MOR/OGFRL1 Selectivity Ratio: Differentiation from Dual-Potent Example 9/10

The MOR/OGFRL1 selectivity ratio (calculated as Ki_OGFRL1 / Ki_MOR) provides a measure of functional selectivity within the opioid receptor family. Example 53 (target compound) yields a ratio of 1.83 (1.10/0.600), indicating near-equivalent dual affinity. In contrast, Example 9/10 shows a ratio of 0.72 (0.260/0.360), reflecting preferential OGFRL1 binding [1][2].

Receptor selectivity Opioid pharmacology Off-target profiling

Structural Differentiation: 4-Chloroanilino vs. Unsubstituted Anilino and 3,5-Dimethylanilino Analogs

The 4-chloro substituent on the anilino ring distinguishes the target compound from the unsubstituted analog 2-(anilinomethylidene)-5-phenylcyclohexane-1,3-dione (MW 291.34 g/mol) [1] and the 3,5-dimethyl analog 2-[(3,5-dimethylanilino)methylene]-5-phenyl-1,3-cyclohexanedione (STF-038533, MW 319.4 g/mol, CAS 423744-59-6) . While quantitative binding data for these specific analogs are not available in the same assay system, class-level inference from the US9120797 SAR landscape suggests that the electron-withdrawing 4-chloro group modulates both receptor affinity and physicochemical properties relative to electron-donating or unsubstituted analogs.

Medicinal chemistry SAR Halogen substitution

Optimal Scientific and Industrial Application Scenarios for 2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione


Opioid Receptor SAR Probe for Substituent Effect Calibration

With a mu-opioid receptor Ki of 0.600 nM, this compound occupies a defined intermediate position between the higher-potency Example 9/10 (Ki 0.360 nM) and the lower-potency Example 32 (Ki 1.70 nM) within the US9120797 series [1]. This makes it an ideal calibration standard for structure-activity relationship studies aimed at quantifying the impact of the 4-chloroanilino substitution on MOR binding, enabling rank-order potency comparisons across compound libraries.

Dual MOR/OGFRL1 Pharmacological Tool Compound

The near-equivalent dual affinity for MOR (Ki 0.600 nM) and OGFRL1 (Ki 1.10 nM) [1] positions this compound as a tool for studying convergent opioid receptor signaling pathways. Unlike Example 9/10, which displays OGFRL1-preferring selectivity (ratio 0.72), Example 53's balanced profile (ratio 1.83) is better suited for experiments requiring simultaneous engagement of both targets without dominance of one receptor subtype.

Analytical Reference Standard for Halogenated Cyclohexane-Dione Derivatives

The characteristic 4-chloroanilino moiety provides a distinct UV absorption signature and increased molecular weight (325.79 g/mol) relative to unsubstituted (291.34 g/mol) and 3,5-dimethyl (319.4 g/mol) analogs [2]. This makes the compound suitable as a chromatographic reference standard for method development targeting halogenated cyclohexane-1,3-dione derivatives, where retention time and mass spectral fragmentation patterns are critical for library matching.

Patent-Enabled Opioid Receptor Ligand for Drug Discovery Screening

As a specifically exemplified compound in US patent US9120797 [1], Example 53 offers a defined intellectual property provenance that is valuable for pharmaceutical R&D organizations conducting freedom-to-operate analyses or seeking to build upon disclosed SAR. Procurement of this exact compound, rather than an untested analog, ensures alignment with the patent's biological data and legal disclosure.

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